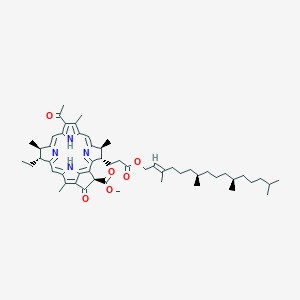

Bacteriopheophytin

Description

Properties

CAS No. |

17453-58-6 |

|---|---|

Molecular Formula |

C55H76N4O6 |

Molecular Weight |

889.2 g/mol |

IUPAC Name |

methyl (3R,11R,12R,21S,22S)-16-acetyl-11-ethyl-12,17,21,26-tetramethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10(25),13,15,17,19-nonaene-3-carboxylate |

InChI |

InChI=1S/C55H76N4O6/c1-13-39-34(7)41-29-46-48(38(11)60)36(9)43(57-46)27-42-35(8)40(52(58-42)50-51(55(63)64-12)54(62)49-37(10)44(59-53(49)50)28-45(39)56-41)23-24-47(61)65-26-25-33(6)22-16-21-32(5)20-15-19-31(4)18-14-17-30(2)3/h25,27-32,34-35,39-40,51,57,59H,13-24,26H2,1-12H3/b33-25+,41-29?,42-27?,43-27?,44-28?,45-28?,46-29?,52-50?/t31-,32-,34-,35+,39-,40+,51-/m1/s1 |

InChI Key |

KWOZSBGNAHVCKG-WFDCHTCOSA-N |

Isomeric SMILES |

CC[C@@H]1[C@H](C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)[C@@H]5C(=O)OC)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)C)C(=O)C)C |

Canonical SMILES |

CCC1C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C5=C6C(=C(C(=CC1=N2)N6)C)C(=O)C5C(=O)OC)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C)C)C(=O)C)C |

Synonyms |

acteriopheophytin bacteriopheophytin a |

Origin of Product |

United States |

Foundational & Exploratory

What is the primary function of Bacteriopheophytin in photosynthetic reaction centers?

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth analysis of the primary function of Bacteriopheophytin (BPh) within photosynthetic reaction centers (RCs). Focusing on the core principles of electron transfer, this document synthesizes key quantitative data, outlines prevalent experimental methodologies, and visualizes the intricate processes involved. This information is critical for researchers in photosynthesis and bioenergetics, as well as for professionals in drug development targeting bio-inspired energy conversion systems.

Primary Function: An Obligatory Electron Acceptor

The fundamental role of this compound in bacterial photosynthetic reaction centers is to act as an essential, ultra-fast primary electron acceptor. Positioned between the primary electron donor, a special pair of bacteriochlorophyll molecules (P), and a subsequent quinone acceptor (QA), BPh is a critical intermediary in the initial light-induced charge separation event. This process is the cornerstone of converting light energy into chemical energy.

Upon excitation by light, the special pair (P) becomes a potent reductant (P*) and transfers an electron to BPh within picoseconds. This charge separation creates the radical pair state, P+BPh−. The electron then rapidly moves from BPh− to the quinone acceptor, QA, preventing charge recombination and ensuring the stability of the separated charges. The extreme speed of these transfers is crucial for the high quantum efficiency of photosynthesis, as it outcompetes energy-wasting decay pathways.

The necessity of BPh as an intermediate is a subject of extensive research. It is believed that a direct electron transfer from P* to QA would be significantly slower, allowing for a higher probability of charge recombination, which would dissipate the captured light energy as heat or light. Therefore, BPh functions as a critical stepping stone that facilitates a rapid and efficient multi-step electron transfer process.

Quantitative Analysis of Electron Transfer

The efficiency of the electron transfer process involving this compound is underscored by the kinetics and thermodynamics of the reactions. The following tables summarize key quantitative data from studies on reaction centers from purple bacteria, such as Rhodobacter sphaeroides.

Table 1: Electron Transfer Kinetics

| Transfer Step | Rate Constant (s⁻¹) | Timescale |

| P* → BPh (Primary Charge Separation) | ~3 x 10¹¹ | ~3.5 picoseconds |

| BPh⁻ → QA (Electron Stabilization) | ~5 x 10⁹ | ~200 picoseconds |

| P⁺BPh⁻ → P BPh (Charge Recombination) | ~1 x 10⁸ | ~10 nanoseconds |

Table 2: Midpoint Redox Potentials (at pH 7)

| Redox Couple | Midpoint Potential (mV) |

| P/P⁺ | +500 |

| BPh/BPh⁻ | -550 |

| QA/QA⁻ | -180 |

The data clearly illustrates a thermodynamic cascade. The redox potential of P/P⁺ is significantly more positive than that of BPh/BPh⁻, providing a strong driving force for the initial electron transfer. Subsequently, the more positive potential of QA/QA⁻ ensures the electron is favorably transferred from BPh⁻, stabilizing the charge separation.

Key Experimental Protocols

The elucidation of this compound's function has been made possible by a suite of sophisticated biophysical techniques. Below are detailed methodologies for two key experiments.

Transient Absorption Spectroscopy

Objective: To measure the kinetics of electron transfer by monitoring changes in the absorption spectrum of the sample following photoexcitation.

Methodology:

-

Sample Preparation: Isolate and purify photosynthetic reaction centers from bacteria (e.g., Rhodobacter sphaeroides) and suspend them in a buffered solution (e.g., 10 mM Tris-HCl, pH 8.0) with a mild detergent (e.g., 0.05% LDAO). The optical density of the sample at the special pair's absorption maximum (~865 nm) should be adjusted to approximately 1.0.

-

Excitation (Pump Pulse): A femtosecond or picosecond laser pulse is used to excite the special pair (P). The wavelength is tuned to the absorption band of P (e.g., 865 nm).

-

Probing (Probe Pulse): A second, broad-spectrum "white light" pulse is passed through the sample at a variable time delay after the pump pulse.

-

Detection: The spectrum of the probe pulse is recorded by a spectrometer. By varying the time delay between the pump and probe pulses, a series of absorption difference spectra are collected.

-

Data Analysis: The formation and decay of specific transient species are monitored at characteristic wavelengths. For instance, the formation of the BPh anion (BPh⁻) can be monitored by its characteristic absorption bands around 650 nm and 980 nm. The kinetics of the rise and decay of these signals are then fit to exponential functions to determine the time constants of electron transfer.

Site-Directed Mutagenesis

Objective: To investigate the role of specific amino acid residues in the vicinity of BPh on the electron transfer process.

Methodology:

-

Identify Target Residues: Based on the crystal structure of the reaction center, identify amino acid residues that may interact with BPh or lie on the electron transfer pathway.

-

Mutagenesis: Use standard molecular biology techniques (e.g., PCR-based site-directed mutagenesis) to alter the gene encoding one of the reaction center proteins (e.g., the L or M subunit). This will result in the substitution of the target amino acid with another.

-

Expression and Purification: Express the mutated gene in a suitable host organism (e.g., a non-photosynthetic strain of Rhodobacter sphaeroides) and purify the resulting modified reaction centers.

-

Functional Analysis: Characterize the electron transfer kinetics and thermodynamics of the mutated reaction centers using techniques like transient absorption spectroscopy (as described above) and redox potentiometry.

-

Comparison: Compare the results from the mutated reaction centers to the wild-type to infer the role of the specific amino acid residue in modulating the function of this compound.

Visualizing the Process

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: Electron transport chain in a bacterial photosynthetic reaction center.

Caption: Workflow for transient absorption spectroscopy experiments.

Conclusion

This compound serves as an indispensable primary electron acceptor in bacterial photosynthesis. Its strategic placement and redox properties enable an ultra-fast and highly efficient charge separation, which is fundamental to the conversion of light into chemical energy. The quantitative data on kinetics and thermodynamics, obtained through sophisticated experimental techniques like transient absorption spectroscopy and site-directed mutagenesis, have been instrumental in defining its role. A thorough understanding of BPh's function not only deepens our knowledge of natural energy conversion but also provides a blueprint for the design of artificial photosynthetic systems and novel bio-inspired technologies.

Unveiling the Transient Electron Acceptor: A Technical Guide to the Discovery and History of Bacteriopheophytin in Phototrophic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacteriopheophytin, a magnesium-free analog of bacteriochlorophyll, plays a pivotal role as a transient electron acceptor in the primary charge separation events of bacterial photosynthesis. Its discovery and characterization have been instrumental in elucidating the ultrafast dynamics of photosynthetic energy conversion. This technical guide provides an in-depth exploration of the history of this compound research, from its initial proposed role in the 1970s to our current understanding of its function. We present key quantitative data, including redox potentials and spectroscopic properties, in structured tables for comparative analysis. Furthermore, this guide details the seminal experimental protocols for the extraction, purification, and advanced spectroscopic analysis of this compound, offering a practical resource for researchers in the field. Visualizations of the electron transport pathway and experimental workflows are provided to enhance comprehension.

Discovery and Historical Perspective

The journey to understanding the critical function of this compound in bacterial photosynthesis began in the mid-1970s. Prior to this, the precise identity of the initial electron acceptor from the photo-excited special pair of bacteriochlorophylls (P870 or P*) was a subject of intense investigation.

A landmark 1975 paper by Fajer and colleagues proposed that this compound serves as this transient electron acceptor.[1] This hypothesis was based on the observation that this compound undergoes reversible one-electron reduction to form a stable anion radical with distinct optical and electron spin resonance spectra.[1] Crucially, its reduction potential was found to be less negative than that of bacteriochlorophyll, making it a thermodynamically favorable acceptor for an electron from the excited special pair.[1]

This proposal was strongly supported by picosecond spectroscopy experiments conducted by Parson, Holten, and their collaborators. These pioneering studies, using ultrashort laser pulses, allowed for the real-time observation of the initial photochemical events. They detected a transient state, formed within picoseconds of light absorption, which spectrally matched the this compound anion radical.[2] This intermediate was observed to decay on a picosecond timescale as the electron was transferred to the next acceptor in the chain, a quinone molecule.[2]

These early investigations laid the foundation for decades of research that have further refined our understanding of the intricate role of this compound in the exquisitely efficient process of bacterial photosynthesis.

The Role of this compound in the Photosynthetic Reaction Center

This compound is a key component of the electron transport chain in the reaction centers of phototrophic bacteria, particularly in purple bacteria such as Rhodobacter sphaeroides. Its primary function is to act as an intermediary electron carrier in the initial light-induced charge separation.

The process begins with the absorption of a photon by the light-harvesting antenna complexes, which funnel the excitation energy to the special pair of bacteriochlorophyll molecules (P870) in the reaction center. This excitation creates a high-energy state, P. From P, an electron is transferred to a monomeric bacteriochlorophyll molecule and then, within a few picoseconds, to a this compound molecule (BPh). This ultrafast electron transfer results in the formation of a charge-separated state, P⁺BPh⁻. The electron then proceeds to a tightly bound quinone acceptor (Qₐ), and subsequently to a more loosely bound quinone (Qₑ). This sequential transfer of the electron across the reaction center creates a transmembrane potential that drives the synthesis of ATP.

The strategic placement and electrochemical properties of this compound are crucial for the high efficiency of this process, ensuring rapid forward electron transfer and minimizing energy-wasting back reactions.

Quantitative Data

Redox Potentials

The redox potential of this compound is a key determinant of its function as an electron acceptor. The following table summarizes the midpoint redox potentials of this compound and related bacteriochlorophylls.

| Compound | Midpoint Redox Potential (E_m) vs. NHE | Reference(s) |

| This compound a | ~ -0.55 V | [1] |

| Bacteriochlorophyll a | ~ -0.85 V (for reduction) | [1] |

| Pheophytin a (in PSII) | -536 ± 8 mV (in Synechocystis sp. PCC 6803) | [3] |

| Pheophytin a (in PSII) | -478 ± 24 mV (in Acaryochloris marina) | [3] |

| Special Pair (P870) | Varies with H-bonding (range of 355 mV) | [4] |

Spectroscopic Properties

The unique absorption spectrum of this compound and its anion radical has been essential for its identification and the study of its kinetics. The following table provides molar extinction coefficients for bacteriochlorophyll e, a related compound, to illustrate the range of these values.

| Solvent | Soret Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Qy Band (λ_max, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |

| Acetone | 462 | 185,000 ± 4,000 | 649 | 48,900 ± 2,300 | [5] |

| Acetone:Methanol (7:2) | 466 | 155,600 ± 100 | 651 | 41,400 ± 700 | [5] |

| Methanol | 476 | 130,700 ± 2,600 | 660 | 35,500 ± 800 | [5] |

| Ethanol | 469 | 142,300 ± 4,300 | 654 | 41,000 ± 1,200 | [5] |

Experimental Protocols

Pigment Extraction from Rhodobacter sphaeroides

This protocol describes a common method for the extraction of bacteriochlorophylls and bacteriopheophytins from the purple non-sulfur bacterium Rhodobacter sphaeroides.

Materials:

-

Cell culture of Rhodobacter sphaeroides

-

Centrifuge and centrifuge tubes

-

Acetone

-

Methanol

-

Vortex mixer

-

Spectrophotometer

Procedure:

-

Harvest bacterial cells from the culture medium by centrifugation.

-

Wash the cell pellet with a suitable buffer to remove residual growth medium.

-

Resuspend the cell pellet in a 7:2 (v/v) mixture of acetone and methanol.[6] The volume of the solvent mixture should be sufficient to fully immerse the pellet.

-

Vortex the suspension vigorously for 2 minutes to ensure thorough extraction of the pigments.[7]

-

Centrifuge the mixture to pellet the cell debris.

-

Carefully collect the supernatant, which contains the extracted pigments.

-

Measure the absorption spectrum of the supernatant using a spectrophotometer to confirm the presence of bacteriochlorophylls and bacteriopheophytins.

HPLC Purification of this compound

High-performance liquid chromatography (HPLC) is a standard technique for the purification of individual pigments from a crude extract. The following is a general protocol for reversed-phase HPLC.

Materials:

-

Pigment extract (from section 4.1)

-

HPLC system with a C18 reversed-phase column

-

Mobile phase solvents (e.g., acetonitrile and water or an appropriate buffer system)

-

Filtration apparatus (0.2 µm filter)

Procedure:

-

Filter the pigment extract through a 0.2 µm filter to remove any particulate matter.

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the filtered extract onto the column.

-

Elute the pigments using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.[8][9] This will separate the pigments based on their hydrophobicity.

-

Monitor the elution profile at a wavelength where this compound absorbs strongly (e.g., in the Soret band or Qy band).

-

Collect the fractions corresponding to the this compound peak.

-

Verify the purity of the collected fractions by re-injection into the HPLC or by mass spectrometry.

Ultrafast Transient Absorption Spectroscopy

This technique is used to study the kinetics of the initial electron transfer events involving this compound.

Experimental Setup:

-

An amplified Ti:sapphire laser system to generate femtosecond laser pulses.

-

An optical parametric amplifier (OPA) to tune the wavelength of the pump and probe pulses.

-

A delay line to control the time delay between the pump and probe pulses.

-

A sample holder for the purified reaction centers or whole cells.

-

A detector (e.g., a CCD camera) to measure the absorption of the probe pulse.

Procedure:

-

The sample is excited with a short "pump" laser pulse, which initiates the photosynthetic process.

-

A weaker "probe" pulse, at a specific wavelength, is passed through the sample at a controlled time delay after the pump pulse.

-

The absorption of the probe pulse is measured. Changes in the absorption spectrum of the sample over time are recorded as a function of the delay between the pump and probe pulses.[10]

-

By analyzing these changes, the formation and decay of transient species, such as the this compound anion, can be monitored on a femtosecond to picosecond timescale.[10]

Visualizations

Signaling Pathway of Primary Charge Separation

Caption: Electron transport chain in the reaction center of phototrophic bacteria.

Experimental Workflow for this compound Analysis

References

- 1. Primary charge separation in bacterial photosynthesis: oxidized chlorophylls and reduced pheophytin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Redox potential of pheophytin a in photosystem II of two cyanobacteria having the different special pair chlorophylls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relationship between the oxidation potential of the bacteriochlorophyll dimer and electron transfer in photosynthetic reaction centers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. Ultrafast transient absorption spectroscopy: principles and application to photosynthetic systems - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Properties of Bacteriopheophytin: In Vivo and In Vitro Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin (BPh) is a critical pigment in bacterial photosynthesis, structurally analogous to bacteriochlorophyll (BChl) but lacking the central magnesium ion.[1][2] This seemingly minor structural alteration imparts profound functional significance, positioning BPh as the primary electron acceptor in the light-induced charge separation process within type II photosynthetic reaction centers (RCs), such as those found in purple bacteria.[2][3] Understanding the spectroscopic properties of BPh, both in its isolated state (in vitro) and within its native protein environment (in vivo), is fundamental to elucidating the mechanics of photosynthetic energy conversion and can inform the design of novel bio-inspired systems for energy and drug development.

This technical guide provides an in-depth analysis of the distinct spectroscopic signatures of this compound a (the most common form), comparing its properties in organic solvents with those inside the complex protein scaffold of the bacterial reaction center. We present key quantitative data, detailed experimental protocols for its study, and logical diagrams to visualize its functional and experimental workflows.

Spectroscopic Properties of this compound in vitro

When extracted from the protein complex and dissolved in organic solvents, this compound a exhibits a characteristic absorption spectrum defined by several key features. The spectrum is dominated by two major absorption bands: the Soret band (or B band) in the near-UV region (350-400 nm) and the Qy band in the near-infrared region (750-775 nm). A less intense Qx band is also present in the visible region (520-530 nm).[4]

The precise peak positions (λ_max) of these bands are sensitive to the solvent's polarity and refractive index.[5] This solvatochromic shift is a key characteristic of porphyrin-like macrocycles. For instance, the main Qy absorption peak of BChl a, a closely related molecule, can shift by up to 20 nm depending on the solvent. The data compiled from various sources indicates similar behavior for BPh a.

Quantitative Spectroscopic Data (in vitro)

The following table summarizes the absorption maxima for this compound a in common organic solvents. Due to the variability in reported values across different studies, these figures represent a consensus from the available literature.

| Solvent | Soret Band (B_x, B_y) (nm) | Qx Band (nm) | Qy Band (nm) | Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹) |

| Diethyl Ether | ~358, ~385 | ~525 | ~750 | Data not consistently available |

| Methanol | ~367 | ~520 | ~754 | Data not consistently available |

| Acetone / Methanol (7:2) | ~367 | ~524 | ~748 | Data not consistently available |

Note: Molar extinction coefficients for this compound a are not as widely documented as for Bacteriochlorophylls. Researchers often rely on coefficients determined for specific experimental conditions.[3]

Spectroscopic Properties of this compound in vivo

Within the photosynthetic reaction center, BPh is held in a highly specific and rigid protein environment. This interaction with amino acid residues dramatically alters its spectroscopic properties compared to the in vitro state. There are two BPh molecules in the RC, denoted H_A and H_B, which are positioned along two potential electron transfer pathways.

The most significant change is a pronounced blue shift of the Qy absorption band. For example, in Rhodobacter sphaeroides, the Qy band of BPh shifts from ~750-755 nm in organic solvents to approximately 760 nm in vivo.[4] This shift is attributed to pigment-protein interactions, including hydrogen bonding and the local dielectric environment, which modulate the energy levels of the BPh molecule.

Quantitative Spectroscopic Data (in vivo)

The table below presents the in vivo absorption maxima for the Qy band of this compound in the reaction centers of two well-studied purple bacteria.

| Bacterial Species | Reaction Center Cofactors | BPh Qy Absorption Band (H-band) (nm) |

| Cereibacter (Rhodobacter) sphaeroides | Bacteriochlorophyll a, this compound a | ~760 |

| Blastochloris viridis | Bacteriochlorophyll b, this compound b | ~830 |

Key Experimental Protocols

Accurate spectroscopic analysis requires meticulous sample preparation. Below are detailed methodologies for the extraction of BPh for in vitro studies and the isolation of photosynthetic reaction centers for in vivo analysis.

Protocol 1: Extraction and Purification of this compound a (in vitro)

This protocol describes a single-step extraction suitable for subsequent analysis by HPLC and spectroscopy.[6]

Materials:

-

Cell pellet from a BPh a-containing bacterial culture (e.g., Rhodobacter sphaeroides)

-

Methanol (HPLC grade)

-

Hexane (HPLC grade)

-

Deionized water

-

Centrifuge and centrifuge tubes

-

Vortex mixer

-

Rotary evaporator or nitrogen stream for drying

Methodology:

-

Cell Lysis and Extraction:

-

To a known mass of cell pellet, add a ternary solvent mixture of methanol, hexane, and water in a 2:1:1 ratio (v/v/v).

-

Vortex the mixture vigorously for 15-20 minutes at room temperature, ensuring complete cell lysis and pigment extraction. The mixture will become intensely colored.

-

-

Phase Separation:

-

Centrifuge the mixture at 4,000 x g for 10 minutes to separate the phases.

-

Three layers will form: an upper hexane layer containing non-polar compounds (including BPh a), a lower aqueous methanol layer, and a solid pellet of cell debris.

-

-

Isolation:

-

Carefully collect the upper hexane layer containing the BPh a.

-

For quantitative analysis, the extraction can be repeated on the pellet and lower phase to ensure complete recovery.

-

-

Purification and Concentration:

-

The collected hexane fraction can be directly used for HPLC analysis for further purification.

-

To obtain a concentrated pigment solution for spectroscopy, the solvent can be evaporated under a gentle stream of nitrogen or using a rotary evaporator.

-

Re-dissolve the dried pigment in the desired solvent (e.g., diethyl ether, acetone) for spectroscopic measurement.

-

Protocol 2: Isolation of Photosynthetic Reaction Centers (in vivo)

This protocol is a common method for isolating RCs from purple bacteria like Rhodobacter sphaeroides, using the detergent lauryldimethylamine oxide (LDAO).[1]

Materials:

-

Bacterial cells grown under photosynthetic conditions

-

Buffer A: 10 mM Tris-HCl, pH 8.0

-

Lysozyme

-

DNase I

-

LDAO (Lauryl Dimethylamine N-oxide) solution (e.g., 20% w/v)

-

Buffer B: 10 mM Sodium Phosphate, pH 7.0, 0.05% LDAO

-

Ultracentrifuge

-

Chromatography column (e.g., DEAE-cellulose)

Methodology:

-

Preparation of Chromatophores (Membrane Vesicles):

-

Harvest cells by centrifugation and resuspend them in Buffer A.

-

Treat with lysozyme and a small amount of DNase I to digest the cell wall and degrade released DNA.

-

Lyse the cells using a French press or sonication.

-

Remove unbroken cells by low-speed centrifugation (e.g., 10,000 x g for 20 min).

-

Pellet the membrane fragments (chromatophores) by ultracentrifugation (e.g., 150,000 x g for 90 min).

-

-

Solubilization of Reaction Centers:

-

Resuspend the chromatophore pellet in Buffer B.

-

Add LDAO to a final concentration of 0.5-1.0% (w/v) to solubilize the membrane proteins.

-

Stir gently on ice for 30-60 minutes.

-

Centrifuge at high speed to pellet the unsolubilized material. The supernatant now contains the solubilized RC-LH1 core complexes.

-

-

Purification by Chromatography:

-

Load the supernatant onto an anion-exchange column (e.g., DEAE-cellulose) pre-equilibrated with Buffer B.

-

Wash the column with Buffer B to remove unbound proteins.

-

Elute the RCs using a salt gradient (e.g., 0-500 mM NaCl in Buffer B). The RCs will elute as a distinct colored fraction.

-

-

Final Sample Preparation:

-

Pool the pure RC fractions.

-

The sample can be concentrated using ultrafiltration.

-

The final RC preparation is suspended in Buffer B and is ready for spectroscopic analysis.

-

Visualizing Pathways and Workflows

Electron Transfer Pathway in Bacterial Photosynthesis

The primary photochemical event in purple bacteria involves a light-driven transfer of an electron from a special pair of bacteriochlorophyll molecules (P) to a series of acceptors. This compound (BPh) serves as the crucial intermediary acceptor, receiving the electron from an accessory bacteriochlorophyll (BChl) and rapidly passing it to a quinone molecule (Q_A).

Caption: Electron transfer cascade in the bacterial photosynthetic reaction center.

Experimental Workflow for Spectroscopic Comparison

The comparative analysis of BPh's spectroscopic properties requires two distinct sample preparation pathways leading to a final analytical step. This workflow ensures that both the isolated pigment and its native complex are analyzed under controlled conditions.

Caption: Workflow for comparing in vivo and in vitro spectroscopic properties.

Conclusion

The spectroscopic properties of this compound are exquisitely sensitive to its molecular environment. In vitro, its absorption maxima shift predictably with solvent polarity, providing a baseline understanding of its electronic transitions. In vivo, the rigid and specific interactions within the reaction center protein cause significant spectral shifts, fine-tuning the pigment's redox potential to facilitate highly efficient, light-driven electron transfer. The comparative analysis of these two states, guided by the protocols and workflows detailed here, is essential for a complete understanding of bacterial photosynthesis and provides a powerful framework for the development of bio-mimetic technologies.

References

An In-Depth Technical Guide on the Natural Occurrence and Distribution of Bacteriopheophytin in Different Bacterial Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin, a critical pigment in bacterial photosynthesis, plays a pivotal role as a primary electron acceptor in the intricate machinery of phototrophic bacteria.[1] This document provides a comprehensive technical overview of the natural occurrence and distribution of this compound across various bacterial species, details established experimental protocols for its study, and visualizes its function in key biological pathways.

This compound is structurally a bacteriochlorophyll molecule lacking the central magnesium ion.[1][2] This seemingly minor alteration has profound functional consequences, enabling it to accept an electron during the initial light-induced charge separation in the photosynthetic reaction center. Its presence is a defining feature of anoxygenic phototrophic bacteria, which, unlike plants and cyanobacteria, do not produce oxygen as a photosynthetic byproduct. These bacteria utilize wavelengths of light not absorbed by oxygenic phototrophs, allowing them to thrive in unique ecological niches.[2]

This guide will delve into the distribution of this compound in key groups of phototrophic bacteria, including purple sulfur and non-sulfur bacteria, green sulfur bacteria, and heliobacteria. We will present available quantitative data on its abundance, provide detailed methodologies for its extraction and analysis, and illustrate its central role in the photosynthetic electron transport chain.

Natural Occurrence and Distribution of this compound

This compound is an integral component of the photosynthetic apparatus in a diverse range of anoxygenic phototrophic bacteria. Its distribution is directly linked to the presence of different types of bacteriochlorophylls, from which it is derived.

Purple Bacteria (Phylum: Proteobacteria)

Purple bacteria, which include both sulfur and non-sulfur species, are characterized by their use of bacteriochlorophyll a or b.[3] Consequently, their reaction centers contain this compound a or b.

-

Purple Sulfur Bacteria (e.g., Chromatium vinosum, Allochromatium minutissimum): These bacteria utilize reduced sulfur compounds as electron donors.[4] Their reaction centers contain bacteriochlorophyll a and, accordingly, this compound a.[3][5] Studies on Chromatium minutissimum have shown the reversible photoreduction of this compound, confirming its role as a primary electron acceptor.[5]

-

Purple Non-Sulfur Bacteria (e.g., Rhodobacter sphaeroides, Rhodospirillum rubrum): This is a well-studied group of phototrophic bacteria. The reaction center of Rhodobacter sphaeroides is known to contain four molecules of bacteriochlorophyll a and two molecules of this compound a.[6] This 2:1 ratio of bacteriochlorophyll to this compound within the reaction center is a key feature of its architecture.

Green Sulfur Bacteria (Phylum: Chlorobi)

Green sulfur bacteria, such as Chlorobium tepidum, are strict anaerobes that utilize sulfide as an electron donor.[4] They possess bacteriochlorophylls c, d, or e in their main light-harvesting antennae, the chlorosomes, and bacteriochlorophyll a in their reaction centers.[3][4] Therefore, their reaction centers contain this compound a.

Heliobacteria (Phylum: Firmicutes)

Heliobacteria, for instance Heliobacterium chlorum, are unique among phototrophic bacteria as they are Gram-positive and contain bacteriochlorophyll g.[7] Consequently, their photosynthetic reaction centers utilize this compound g.[8] The esterifying alcohol in their bacteriochlorophyll g is farnesol, not phytol which is common in other bacteriochlorophylls.[8]

Quantitative Data on this compound Distribution

The precise quantification of this compound in relation to bacteriochlorophyll provides insights into the composition and efficiency of the photosynthetic apparatus. While whole-cell ratios can vary with growth conditions such as light intensity, the stoichiometry within the reaction center is generally fixed.[9][10]

| Bacterial Species | Type of this compound | Molar Ratio (this compound : Bacteriochlorophyll) in Reaction Center | Reference(s) |

| Rhodobacter sphaeroides | This compound a | 2 : 4 (1 : 2) | [6] |

| Allochromatium vinosum | This compound a | 2 : 4 (1 : 2) | [3] |

| A mutant of Rhodobacter sphaeroides lacking BchF | 3-Vinyl this compound a | 1 : 2 | [6] |

Role in Photosynthetic Electron Transport

This compound is the primary stable electron acceptor in the photosynthetic reaction centers of anoxygenic phototrophic bacteria. Upon excitation of the special pair of bacteriochlorophyll molecules (P) by light energy, an electron is rapidly transferred to this compound. This charge separation is the fundamental step in converting light energy into chemical energy.

From this compound, the electron is then passed down an electron transport chain, typically involving quinones and cytochromes, ultimately leading to the generation of a proton motive force that drives ATP synthesis.[1][11]

Signaling Pathways and Logical Relationships

The primary "signaling" role of this compound is the initiation of the photosynthetic electron transport chain. There is currently no evidence to suggest its involvement in broader intracellular signaling pathways. The logical relationship is a direct, linear transfer of an electron as part of a larger energy conversion process.

Below is a DOT script representation of the initial steps of the electron transport chain in purple bacteria.

Caption: Initial electron transfer steps in the reaction center of purple bacteria.

Experimental Protocols

The study of this compound necessitates reliable methods for its extraction and quantification. Below are detailed protocols for these procedures.

Pigment Extraction

This protocol is a synthesis of commonly used methods for the extraction of bacteriochlorophylls and bacteriopheophytins from bacterial cells.[12][13][14]

Materials:

-

Bacterial cell culture

-

Centrifuge and centrifuge tubes

-

Acetone (HPLC grade)

-

Methanol (HPLC grade)

-

50 mM Tris buffer, pH 8.0

-

Glass beads (optional, for cell lysis)

-

Vortex mixer

-

Syringe filters (0.2 µm, PTFE)

-

Spectrophotometer

Procedure:

-

Cell Harvesting: Centrifuge a known volume of bacterial culture to pellet the cells. The required volume will depend on the cell density and pigment content.

-

Homogenization: Resuspend the cell pellet in a small volume of 50 mM Tris buffer (pH 8.0). For bacteria with tough cell walls, homogenization can be improved by adding glass beads and vortexing vigorously.

-

Extraction: Add an extraction solvent mixture of acetone:methanol (7:2, v/v) to the homogenized cells. A common ratio is 1 part cell suspension to 9 parts solvent.

-

Incubation: Vortex the mixture thoroughly and incubate in the dark at room temperature for 15-30 minutes to ensure complete extraction of pigments.

-

Clarification: Centrifuge the extract to pellet cell debris.

-

Filtration: Carefully transfer the supernatant containing the extracted pigments to a clean tube. For HPLC analysis, filter the supernatant through a 0.2 µm PTFE syringe filter to remove any remaining particulate matter.

-

Storage: If not analyzed immediately, store the pigment extract in the dark at -20°C to prevent degradation.

Spectrophotometric Quantification

Spectrophotometry provides a rapid method for estimating the concentration of bacteriochlorophylls and can be adapted for this compound.[15][16][17][18]

Procedure:

-

Blank Measurement: Use the extraction solvent (e.g., acetone:methanol 7:2 v/v) to zero the spectrophotometer.

-

Absorbance Spectrum: Measure the absorbance spectrum of the pigment extract over a relevant wavelength range (e.g., 350-900 nm).

-

Quantification of Bacteriochlorophyll: The concentration of specific bacteriochlorophylls can be calculated using their known absorption maxima and extinction coefficients in the chosen solvent. For example, bacteriochlorophyll a in acetone:methanol (7:2) has a major absorption peak around 770 nm.

-

Quantification of this compound: this compound has distinct absorption peaks from bacteriochlorophyll. For instance, this compound a has a characteristic Qx band around 530 nm and a Qy band around 750 nm. Quantification can be performed using the Beer-Lambert law (A = εbc), where A is the absorbance at a specific wavelength, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.

-

Correction for Pheopigments: To differentiate between chlorophylls and their corresponding pheophytins, an acidification step can be used. Addition of a small amount of dilute HCl will convert chlorophylls to pheophytins, and the change in absorbance at specific wavelengths can be used to calculate the initial concentrations of both pigments.[15][17]

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is a more precise method for separating and quantifying different pigments, including bacteriochlorophylls and bacteriopheophytins.[18][19][20][21][22]

Instrumentation and Columns:

-

HPLC system with a photodiode array (PDA) or fluorescence detector.

-

Reversed-phase C18 column (e.g., 5 µm particle size, 250 mm x 4.6 mm).

Mobile Phase (Example Gradient):

-

Solvent A: Methanol/Acetone/H₂O (64:16:20 v/v/v)

-

Solvent B: Methanol/Acetone (80:20 v/v)

Procedure:

-

Sample Preparation: Use the filtered pigment extract as prepared in the extraction protocol.

-

Injection: Inject a known volume of the extract onto the HPLC column.

-

Elution: Run a gradient elution program. An example program could be a linear gradient from 50% to 100% Solvent B over 15-20 minutes, followed by an isocratic hold at 100% Solvent B to elute all compounds.

-

Detection: Monitor the eluate at specific wavelengths corresponding to the absorption maxima of the pigments of interest (e.g., 770 nm for bacteriochlorophyll a, and around 530 nm and 750 nm for this compound a).

-

Quantification: Identify and quantify the pigments by comparing their retention times and absorption spectra with those of known standards. The concentration is determined from the peak area, calibrated against a standard curve.

Below is a DOT script illustrating a typical experimental workflow for the analysis of this compound.

Caption: Workflow for the extraction and analysis of this compound.

Conclusion

This compound is a universally conserved and functionally indispensable component of the photosynthetic machinery in anoxygenic phototrophic bacteria. Its natural distribution mirrors that of its parent bacteriochlorophyll molecules across diverse bacterial phyla. The stoichiometric relationship between this compound and bacteriochlorophyll within the reaction center is a tightly regulated aspect of the photosynthetic apparatus. The detailed experimental protocols provided in this guide offer robust methods for the extraction, quantification, and analysis of this crucial pigment, facilitating further research into bacterial photosynthesis and its potential applications in biotechnology and drug development. The visualization of its role in the initial steps of electron transport highlights its central importance in the primary conversion of light into chemical energy.

References

- 1. researchgate.net [researchgate.net]

- 2. Bacteriochlorophyll - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Green sulfur bacteria - Wikipedia [en.wikipedia.org]

- 5. [Bacteriochlorophyll fluorescence changes related to the this compound photoreduction in the chromatophores of purple sulfur bacteria] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Photoactive Photosynthetic Reaction Center of a Rhodobacter sphaeroides Mutant Lacking 3-Vinyl (Bacterio)Chlorophyllide a Hydratase Contains 3-Vinyl Bacteriochlorophyll a - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heliobacteria - Wikipedia [en.wikipedia.org]

- 8. The major carotenoid in all known species of heliobacteria is the C30 carotenoid 4,4'-diaponeurosporene, not neurosporene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Light intensity defines growth and photopigment content of a mixed culture of purple phototrophic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Distribution of bacteriochlorophyll between the pigment-protein complexes of the sulfur photosynthesizing bacterium Allochromatium minutissimum depending on light intensity at different temperatures] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps 2 - electron transport - spring-lake .net [spring-lake.net]

- 12. d-nb.info [d-nb.info]

- 13. frontiersin.org [frontiersin.org]

- 14. theses.cz [theses.cz]

- 15. lake.wateratlas.usf.edu [lake.wateratlas.usf.edu]

- 16. earsel.org [earsel.org]

- 17. participants.wepal.nl [participants.wepal.nl]

- 18. limnetica.net [limnetica.net]

- 19. Engineering Chlorophyll, Bacteriochlorophyll, and Carotenoid Biosynthetic Pathways in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 20. High-performance liquid chromatography with fluorescence detection for the rapid analysis of pheophytins and pyropheophytins in virgin olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. lcms.cz [lcms.cz]

- 22. researchgate.net [researchgate.net]

Methodological & Application

Spectroscopic Characterization of Bacteriopheophytin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin (BPheo), a key pigment in photosynthetic bacteria, plays a crucial role in the primary electron transfer events of photosynthesis. As a derivative of bacteriochlorophyll lacking the central magnesium ion, its unique photophysical and electrochemical properties make it a molecule of significant interest in various research fields, including photosynthesis, bio-inspired energy systems, and photodynamic therapy. Accurate and comprehensive characterization of BPheo is paramount for understanding its function and for its potential applications in drug development. This document provides detailed application notes and experimental protocols for the characterization of this compound using a suite of spectroscopic techniques.

UV-Visible Absorption Spectroscopy

Application Note: UV-Visible absorption spectroscopy is a fundamental technique for the initial identification and quantification of this compound. The spectrum of BPheo is characterized by two major absorption bands: the Soret band in the near-UV region and the Qx and Qy bands in the visible and near-infrared regions, respectively. The position and intensity of these bands are sensitive to the solvent environment and aggregation state of the molecule. This technique is routinely used to determine the concentration of BPheo in solution using the Beer-Lambert law, provided the molar extinction coefficient is known.

Quantitative Data: UV-Visible Absorption Maxima

| Solvent | Soret Band (λ_max, nm) | Qx Band (λ_max, nm) | Qy Band (λ_max, nm) | Molar Extinction Coefficient (ε) at Qy (M⁻¹cm⁻¹) |

| Methanol | ~360, ~380 | ~530 | ~750 | Data not consistently available for BPheo, often referenced in relation to Bacteriochlorophyll |

| Acetone/Methanol (7:2 v/v) | ~358, ~385 | ~525 | ~749 | Referenced from Bacteriochlorophyll a: ~76,000[1] |

| Diethyl Ether | ~355, ~383 | ~523 | ~748 | Data not consistently available for BPheo |

| Alcohol-glycerol solutions | - | - | ~857 (dimer) | - |

Note: The exact absorption maxima and molar extinction coefficients can vary depending on the specific this compound derivative (e.g., this compound a, b, e) and the purity of the sample. Molar extinction coefficients for bacteriopheophytins are less commonly reported than for bacteriochlorophylls.

Experimental Protocol: UV-Visible Absorption Spectroscopy

-

Sample Preparation:

-

Dissolve a known mass of purified this compound in a spectroscopic grade solvent (e.g., methanol, acetone/methanol 7:2 v/v).

-

Prepare a series of dilutions to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0).

-

Protect the sample from direct light to prevent photodegradation.[2]

-

-

Instrumentation:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Warm up the instrument lamps (tungsten and deuterium) for at least 30-60 minutes before measurements for stable readings.[3]

-

-

Data Acquisition:

-

Use a quartz cuvette with a known path length (typically 1 cm).

-

Record a baseline spectrum with the pure solvent.[3]

-

Measure the absorbance spectrum of the this compound solution over a wavelength range of at least 300 nm to 900 nm.[1]

-

Ensure the absorbance at the Qy maximum is within the optimal range of 0.3 to 0.85 for accurate measurements.[4]

-

-

Data Analysis:

-

Identify the wavelengths of the Soret, Qx, and Qy absorption maxima.

-

If the molar extinction coefficient (ε) is known, calculate the concentration (c) using the Beer-Lambert law: A = εcl, where A is the absorbance at a specific wavelength, l is the path length.

-

Fluorescence Spectroscopy

Application Note: Fluorescence spectroscopy is a highly sensitive technique used to study the excited state properties of this compound. Upon excitation at an absorption band, BPheo emits fluorescence at a longer wavelength. The fluorescence emission spectrum, quantum yield, and lifetime provide valuable information about the molecule's electronic structure, conformation, and interactions with its environment. This technique is particularly useful in studying energy transfer processes in photosynthetic systems and for developing fluorescent probes.

Quantitative Data: Fluorescence Properties

| Parameter | Value | Conditions |

| Fluorescence Emission Maximum | ~750 - 850 nm | Dependent on solvent and excitation wavelength |

| Fluorescence Lifetime (τf) | ~2.2 - 3.6 ns | In various organic solvents[5] |

| Fluorescence Quantum Yield (Φf) | ~0.1 - 0.2 | For related bacteriochlorins[6] |

Note: Fluorescence properties are highly sensitive to the solvent polarity, viscosity, and the presence of quenchers.

Experimental Protocol: Fluorescence Spectroscopy

-

Sample Preparation:

-

Prepare dilute solutions of this compound in a spectroscopic grade solvent to avoid inner filter effects and reabsorption of emitted light.[5] The absorbance of the sample at the excitation wavelength should generally be below 0.1.

-

Ensure the solvent is free of fluorescent impurities.

-

-

Instrumentation:

-

Use a sensitive spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and a detector (e.g., photomultiplier tube).

-

-

Data Acquisition:

-

Set the excitation wavelength to one of the absorption maxima of this compound (e.g., in the Soret or Qx band).

-

Record the fluorescence emission spectrum over a wavelength range that includes the expected emission peak (e.g., 700 nm to 900 nm).

-

To measure the fluorescence quantum yield, a reference standard with a known quantum yield (e.g., a rhodamine dye) is typically used.[6]

-

Fluorescence lifetime measurements are performed using time-correlated single-photon counting (TCSPC) or phase-modulation fluorometry.[5]

-

-

Data Analysis:

-

Identify the wavelength of maximum fluorescence emission.

-

Calculate the fluorescence quantum yield relative to the standard.

-

Analyze the fluorescence decay curve to determine the fluorescence lifetime.

-

Circular Dichroism (CD) Spectroscopy

Application Note: Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. This compound is chiral, and its CD spectrum provides information about its three-dimensional structure and its interactions with other molecules, such as proteins in photosynthetic reaction centers.[7] Exciton coupling between multiple BPheo molecules or between BPheo and bacteriochlorophylls can give rise to characteristic CD signals, which are sensitive to the relative orientation and distance between the interacting chromophores.

Quantitative Data: Circular Dichroism

| Spectral Region | Typical Features for BPheo Dimers | Interpretation |

| Qy Band | Significant increase in rotational strength compared to monomer.[7] | Indicates strong exciton coupling between the transition dipoles of the interacting molecules. |

| Soret Band | Complex spectra resulting from the overlap of multiple electronic transitions. | Provides information on the overall arrangement of the chromophores. |

Note: CD spectra are often reported in units of molar ellipticity ([(\theta)]) in deg·cm²·dmol⁻¹.[8]

Experimental Protocol: Circular Dichroism Spectroscopy

-

Sample Preparation:

-

Dissolve the this compound sample in a suitable buffer or solvent that does not have high absorbance in the wavelength range of interest.[9] Phosphate buffers are often a good choice.[10]

-

The concentration of the sample should be carefully determined and adjusted to give an optimal absorbance (typically around 0.8-1.0 at the wavelength of maximum absorption) in the cuvette path length used.[11]

-

-

Instrumentation:

-

Use a CD spectropolarimeter.

-

Purge the instrument with nitrogen gas, especially for measurements in the far-UV region.

-

-

Data Acquisition:

-

Use a quartz cuvette with a defined path length (e.g., 1 cm or 0.1 cm).

-

Record a baseline spectrum of the buffer/solvent.

-

Measure the CD spectrum of the sample over the desired wavelength range (e.g., 300 nm to 900 nm).

-

Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to molar ellipticity if the concentration and path length are known.[8]

-

Analyze the shape and sign of the CD bands to infer structural information.

-

Mass Spectrometry (MS)

Application Note: Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of this compound. It is also instrumental in identifying degradation products and metabolites, which is crucial for drug development and stability studies.[12] Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for analyzing porphyrin-based molecules. Tandem mass spectrometry (MS/MS) provides detailed structural information through fragmentation analysis.

Quantitative Data: Mass Spectrometry

| Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Interpretation of Fragmentation |

| Positive Ion ESI-MS/MS | [M+H]⁺ | Loss of the phytyl tail (-278 Da)[13] | Cleavage of the ester linkage at the C-17 position. |

| Loss of the carbomethoxy group from the isocyclic ring. | Characteristic fragmentation of the chlorin macrocycle. | ||

| Loss of side chains from the porphyrin ring. | Provides information on the substitution pattern. | ||

| This compound-e homologues | 799.7, 813.8, 827.9 | Loss of H₂O (-18 AMU), Loss of farnesol group (-222 AMU)[14] | Identification of different homologues and their degradation products.[14] |

Note: The exact m/z values will depend on the specific this compound derivative and its isotopic distribution.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation:

-

Dissolve the this compound sample in a solvent compatible with the chosen ionization technique (e.g., methanol/acetonitrile for ESI).

-

For MALDI, the sample is co-crystallized with a suitable matrix on a target plate.

-

Ensure the sample is free from salts and detergents that can interfere with ionization.

-

-

Instrumentation:

-

Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to a suitable ion source (ESI or MALDI).

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data. This involves isolating the parent ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.[15]

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the theoretical mass of this compound.

-

Analyze the fragmentation pattern in the MS/MS spectrum to confirm the structure and identify characteristic losses of functional groups.[13]

-

Visualization of Experimental Workflows

Spectroscopic Characterization Workflow

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry Fragmentation Analysis Pathway

Caption: Logical relationship in MS/MS fragmentation analysis of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. fdbio-rptu.de [fdbio-rptu.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. [Spectral properties and structure of this compound a dimer] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Circular dichroism - Wikipedia [en.wikipedia.org]

- 9. Circular Dichroism (CD) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 10. Circular Dichroism studies on the interactions of antimicrobial peptides with bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Structure elucidation of chlorophyll catabolites (phyllobilins) by ESI-mass spectrometry—Pseudo-molecular ions and fragmentation analysis of a nonfluorescent chlorophyll catabolite (NCC) - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Fleeting Moments of Photosynthesis: Application of Femtosecond Transient Absorption Spectroscopy to Bacteriopheophytin Kinetics

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The initial steps of photosynthesis, the conversion of light energy into chemical energy, occur on incredibly fast timescales, often in the femtosecond (10⁻¹⁵ s) to picosecond (10⁻¹² s) range. Understanding these ultrafast events is crucial for fields ranging from fundamental biology to the development of artificial photosynthetic systems and novel herbicides. Femtosecond transient absorption spectroscopy (fs-TAS) is a powerful technique that allows researchers to observe these fleeting moments in real-time. This application note provides a detailed overview and experimental protocols for utilizing fs-TAS to study the kinetics of bacteriopheophytin, a key electron acceptor in the reaction centers of photosynthetic bacteria.

The Role of this compound in Photosynthesis

In bacterial photosynthesis, the process is initiated by the absorption of a photon by a specialized pair of bacteriochlorophyll molecules known as the "special pair" (P). This creates an excited state, P*, which then rapidly transfers an electron to a series of acceptor molecules. This compound (BPh) acts as a crucial intermediary electron acceptor, receiving the electron from either the special pair directly or via an accessory bacteriochlorophyll molecule (B). The kinetics of this electron transfer to and from this compound are fundamental to the high quantum efficiency of photosynthesis.

Principle of Femtosecond Transient Absorption Spectroscopy (fs-TAS)

Fs-TAS is a pump-probe technique. A short, intense "pump" pulse excites the sample, initiating the photochemical or photophysical process of interest. A second, weaker "probe" pulse, delayed in time with respect to the pump pulse, is then passed through the sample. By measuring the change in the absorption of the probe pulse at different time delays, a transient absorption spectrum is generated. This spectrum reveals the formation and decay of transient species, such as the excited state of the special pair (P*) and the reduced this compound anion (BPh⁻).

Data Presentation: this compound Kinetics

The following tables summarize key kinetic data for electron transfer events involving this compound in bacterial reaction centers, as determined by fs-TAS.

| Bacterial Species | Electron Transfer Step | Time Constant (ps) | Reference(s) |

| Rhodopseudomonas sphaeroides R-26 | P* → P⁺BPh⁻ (Direct) | 2.8 ± 0.2 | [1][2] |

| Rhodobacter sphaeroides | P* → P⁺B⁻ | 3.5 ± 0.2 | [3] |

| Rhodobacter sphaeroides | P⁺B⁻ → P⁺BPh⁻ | 0.8 ± 0.1 | [3] |

| Rhodobacter sphaeroides | P⁺B⁻ → P⁺BPh⁻ | ~1.5 | [4] |

| Rhodobacter sphaeroides | P⁺BPh⁻ formation (delayed) | ~2 | [4] |

Table 1: Time constants of early electron transfer events involving this compound in Rhodobacter and Rhodopseudomonas species.

Experimental Protocols

This section provides a detailed methodology for the isolation of bacterial reaction centers and the subsequent fs-TAS experiment to study this compound kinetics.

Protocol 1: Isolation and Purification of Bacterial Reaction Centers from Rhodobacter sphaeroides

This protocol is adapted from established methods utilizing ion-exchange and affinity chromatography.

Materials:

-

Rhodobacter sphaeroides cell paste

-

Buffer A: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA

-

Buffer B: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.1% (w/v) Lauryldimethylamine N-oxide (LDAO)

-

Buffer C: 10 mM Tris-HCl (pH 8.0), 1 mM EDTA, 0.025% (w/v) LDAO

-

DEAE-cellulose or similar anion-exchange resin

-

Ni-NTA resin (for His-tagged reaction centers)

-

Spectrophotometer

-

Ultracentrifuge

Procedure:

-

Cell Lysis: Resuspend the cell paste in Buffer A and lyse the cells using a French press or sonication.

-

Chromatophore Isolation: Centrifuge the lysate at low speed to remove cell debris. Pellet the chromatophores (membrane vesicles containing the reaction centers) by ultracentrifugation.

-

Solubilization: Resuspend the chromatophore pellet in Buffer B to solubilize the membrane proteins. Stir gently on ice for 30-60 minutes.

-

Clarification: Centrifuge at high speed to pellet unsolubilized material. The supernatant contains the solubilized reaction centers.

-

Ion-Exchange Chromatography:

-

Load the supernatant onto a DEAE-cellulose column pre-equilibrated with Buffer C.

-

Wash the column with Buffer C to remove unbound proteins.

-

Elute the reaction centers using a linear gradient of NaCl (0-500 mM) in Buffer C.

-

-

Affinity Chromatography (for His-tagged RCs):

-

Incubate the solubilized reaction centers with Ni-NTA resin.

-

Wash the resin with a buffer containing a low concentration of imidazole.

-

Elute the His-tagged reaction centers with a buffer containing a high concentration of imidazole.

-

-

Purity Check: Assess the purity of the isolated reaction centers by measuring the absorbance spectrum. A ratio of A280/A802 of less than 1.5 is generally considered to indicate a pure sample.

-

Concentration and Storage: Concentrate the purified reaction centers and store them at -80°C in a buffer containing a cryoprotectant like glycerol.

Protocol 2: Femtosecond Transient Absorption Spectroscopy (fs-TAS) of this compound Kinetics

Equipment:

-

Femtosecond laser system (e.g., Ti:sapphire oscillator and regenerative amplifier)

-

Optical Parametric Amplifier (OPA) for wavelength tuning

-

Pump-probe setup with a variable delay line

-

Spectrometer and CCD detector or photodiode array

-

Sample holder (e.g., a cuvette with a magnetic stirrer)

Procedure:

-

Sample Preparation:

-

Dilute the purified reaction center sample in a suitable buffer (e.g., Buffer C) to an optical density of ~0.5-1.0 at the excitation wavelength in the desired path length cuvette.

-

Ensure the sample is constantly stirred during the experiment to prevent photobleaching.

-

-

Laser Setup and Wavelength Selection:

-

Generate pump pulses at a wavelength that specifically excites the special pair (P), typically around 860-870 nm for Rhodobacter sphaeroides.

-

Generate a broadband white-light continuum probe pulse by focusing a portion of the fundamental laser output onto a nonlinear crystal (e.g., sapphire or CaF2).

-

-

Data Acquisition:

-

Direct the pump and probe beams to be spatially overlapped at the sample position.

-

Vary the time delay between the pump and probe pulses using a motorized delay stage.

-

For each time delay, record the spectrum of the probe pulse with and without the pump pulse.

-

Calculate the change in absorbance (ΔA) as a function of wavelength and time delay.

-

-

Data Analysis:

-

Chirp Correction: Correct for the group velocity dispersion of the white-light probe pulse, which causes different colors to arrive at the sample at slightly different times. This is typically done by measuring the transient absorption of a non-resonant solvent.

-

Artifact Removal: Identify and remove any coherent artifacts that may appear around time zero.

-

Global Analysis: Fit the entire dataset (ΔA as a function of wavelength and time) to a kinetic model. This involves assuming a number of distinct spectral components (e.g., P*, BPh⁻) and fitting their rise and decay kinetics. The output of this analysis is often presented as Decay-Associated Difference Spectra (DADS), which represent the spectral changes associated with each kinetic component.

-

Target Analysis: If a specific kinetic model is hypothesized (e.g., P* → P⁺B⁻ → P⁺BPh⁻), the data can be fit to this model to extract the rate constants for each step.

-

Visualizations

The following diagrams illustrate the key processes and workflows described in this application note.

Caption: Electron transfer pathway in a bacterial reaction center.

Caption: Experimental workflow for fs-TAS of this compound.

References

- 1. Optica Publishing Group [opg.optica.org]

- 2. Picosecond kinetics of events leading to reaction center bacteriochlorophyll oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Procedure for rapid isolation of photosynthetic reaction centers using cytochrome c affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Extraction of Bacteriopheophytin from Rhodobacter sphaeroides

Introduction

Bacteriopheophytin (BPh) is a critical pigment in the photosynthetic reaction centers of bacteria like Rhodobacter sphaeroides. It is essentially a bacteriochlorophyll molecule lacking the central magnesium ion[1]. In the intricate process of bacterial photosynthesis, BPh acts as an early electron acceptor within the reaction center, playing a pivotal role in the initial charge separation events that drive the conversion of light energy into chemical energy[1][2]. The study of BPh is essential for understanding the fundamental mechanisms of photosynthesis and for potential applications in bio-inspired energy systems and drug development. These protocols detail established methods for the extraction of this compound from R. sphaeroides cell cultures.

Principles of Extraction

The extraction of the hydrophobic this compound pigment from R. sphaeroides relies on the use of organic solvents to disrupt cell membranes and solubilize the pigment. The choice of solvent is critical for achieving high extraction efficiency while minimizing pigment degradation. Common methods involve monophasic or biphasic solvent systems, often followed by centrifugation to remove cell debris and subsequent chromatographic steps for purification. Factors such as solvent polarity, the presence of water, and the neutralization of cellular acids are important considerations to prevent the unwanted formation of pheophytins from chlorophylls during the extraction process[3].

Experimental Protocols

Protocol 1: High-Efficiency Ternary Solvent Extraction

This method is highly effective for the simultaneous, single-step extraction of this compound, bacteriochlorophyll a, carotenoids, and phospholipids from photosynthetic bacteria[4].

Materials:

-

Rhodobacter sphaeroides cell pellet

-

Methanol (MeOH)

-

Hexane

-

Deionized Water (H₂O)

-

Centrifuge and tubes

-

Vortex mixer

Procedure:

-

Cell Harvesting: Harvest R. sphaeroides cells from culture by centrifugation (e.g., 12,000 x g for 5 minutes at 4°C) to obtain a cell pellet[5].

-

Solvent Addition: For a given volume of cell pellet or cell lysate, add the ternary solvent mixture of methanol, hexane, and water. A common and highly efficient ratio is a methanol/hexane/H₂O mixture[4].

-

Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and cell lysis. This single-step process is designed for efficient extraction of a broad range of hydrophobic compounds[4].

-

Phase Separation: Centrifuge the mixture at a high speed (e.g., 14,000 x g for 5 minutes at 4°C) to separate the phases and pellet the insoluble cell debris[6].

-

Collection: The upper hexane phase will contain the extracted this compound and other hydrophobic pigments. Carefully collect this supernatant for downstream analysis.

-

Analysis: The extracted pigments can be analyzed using methods such as HPLC with a C18 column[4].

Protocol 2: Acetone/Methanol Extraction

This is a widely used method for the general extraction of pigments from R. sphaeroides[6].

Materials:

-

Rhodobacter sphaeroides cell pellet

-

Centrifuge and tubes

-

Vortex mixer

-

Syringe filter (0.45 µm)

Procedure:

-

Cell Harvesting: Prepare a cell pellet by centrifuging the bacterial culture as described in Protocol 1.

-

Solvent Addition: Resuspend the cell pellet in an acetone/methanol (7:2, v/v) solution. For example, mix a 0.1 mL cell pellet or lysate with 0.9 mL of the solvent mixture[5].

-

Extraction: Vortex the sample vigorously for 1 minute to ensure complete extraction of the pigments[6].

-

Clarification: Centrifuge the mixture at 14,000 x g for 5 minutes at 4°C to pellet insoluble materials[6].

-

Collection: Collect the pigment-containing supernatant.

-

Filtration & Analysis: Filter the supernatant through a 0.45 µm syringe filter to remove any remaining particulate matter before analysis by HPLC or spectrophotometry[6].

Data Presentation: Comparison of Extraction Solvents

The selection of a solvent system impacts the efficiency and co-extraction of different molecules. While precise yield percentages are highly dependent on experimental conditions, the literature provides a comparative basis for solvent selection.

| Solvent System | Target Molecules | Reported Efficiency & Notes | Reference(s) |

| Methanol/Hexane/Water | Carotenoids, Quinones, Bacteriochlorophyll a, this compound a, Phospholipids | Described as "extremely efficient" for one-step co-extraction of a wide range of hydrophobic substances from phototrophic bacteria. | [4] |

| Acetone/Methanol (7:2, v/v) | General Pigments (including Bacteriochlorophylls and Bacteriopheophytins) | A commonly used and effective method for general pigment extraction from R. sphaeroides cells. | [5][6] |

| Acetone-Methanol Mixtures | General Hydrophobic Molecules | Noted to have low efficiencies for some non-terpenoid molecules like chlorins. | [4] |

| Hexane | Terpenoids | Good solvent for terpenoids but inefficient for the co-extraction of bacteriochlorophyll a and this compound a. | [4] |

| Diethyl Ether | Chlorophylls and Carotenoids | Excellent solvent for quantitative extraction from freeze-dried (lyophilized) plant or bacterial material. | [3][7] |

Visualizations

Experimental Workflow for this compound Extraction

The following diagram illustrates the general workflow for the extraction and analysis of this compound from Rhodobacter sphaeroides.

Caption: Workflow for this compound Extraction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Early this compound Reduction in Charge Separation in Reaction Centers of Rhodobacter sphaeroides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jkip.kit.edu [jkip.kit.edu]

- 4. A Rapid Method for the Extraction and Analysis of Carotenoids and Other Hydrophobic Substances Suitable for Systems Biology Studies with Photosynthetic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. time.kaist.ac.kr [time.kaist.ac.kr]

- 6. Chlorophyll a Synthesis in Rhodobacter sphaeroides by Chlorophyll Synthase of Nicotiana tabacum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Determining the Reduction Potential of Bacteriopheophytin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacteriopheophytin, a key component in the electron transport chain of photosynthetic bacteria, plays a crucial role as an early electron acceptor.[1] Its reduction potential is a fundamental parameter that governs the efficiency of charge separation and subsequent electron transfer events.[2] Accurate determination of this potential is vital for understanding the bioenergetics of photosynthesis and for the development of novel bio-inspired energy conversion systems and targeted therapeutics. This document provides detailed application notes and experimental protocols for the electrochemical determination of the reduction potential of this compound.

Data Presentation

The reduction potential of this compound and related compounds can be influenced by the surrounding environment, such as the solvent and the protein scaffold. The following table summarizes representative reduction potential values determined by electrochemical methods.

| Compound | Method | Solvent/Environment | Reduction Potential (E½ vs. NHE) | Reference |

| This compound | Cyclic Voltammetry | Organic Solvents | ~ -0.55 V | [2] |

| Pheophytin a | Spectroelectrochemistry | PS II core complex (pH 6.5) | -0.505 V ± 0.006 V | [3] |

| Bacteriochlorophyll | Cyclic Voltammetry | Organic Solvents | ~ -0.85 V | [2] |

Signaling Pathway: Electron Transfer in Bacterial Photosynthesis

The initial steps of charge separation in many photosynthetic bacteria involve a series of electron transfer reactions. Upon photoexcitation, the primary electron donor (P870, a bacteriochlorophyll dimer) donates an electron to this compound. This is followed by electron transfer to a series of quinone acceptors. The following diagram illustrates this simplified electron transfer pathway.

Caption: Simplified electron transfer pathway in bacterial photosynthesis.

Experimental Workflows and Protocols

Two primary electrochemical methods for determining the reduction potential of this compound are Cyclic Voltammetry and Spectroelectrochemistry.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a versatile electrochemical technique used to study the redox properties of a species in solution.[4][5][6] It involves applying a linearly sweeping potential to a working electrode and measuring the resulting current.

Experimental Workflow:

Caption: Workflow for Cyclic Voltammetry.

Detailed Protocol:

-

Sample Preparation:

-

Dissolve purified this compound in an appropriate aprotic solvent (e.g., dichloromethane, dimethylformamide) to a final concentration of approximately 1 mM.

-

Prepare a supporting electrolyte solution (e.g., 0.1 M tetrabutylammonium perchlorate in the same solvent) to ensure sufficient conductivity.

-

-

Electrochemical Cell Assembly:

-

Assemble a three-electrode electrochemical cell.[4]

-

Working Electrode: A glassy carbon or platinum electrode is commonly used. Polish the electrode surface before each experiment.

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is a suitable choice.

-

Counter Electrode: A platinum wire or gauze serves as the counter electrode.

-

-

-

Degassing:

-

Purge the this compound solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

-

Cyclic Voltammetry Scan:

-

Connect the electrodes to a potentiostat.

-

Set the potential window to scan from an initial potential where no redox reaction occurs to a potential sufficiently negative to reduce the this compound, and then reverse the scan back to the initial potential. A typical range might be from 0 V to -1.0 V vs. Ag/AgCl.

-

Set the scan rate. A common starting scan rate is 100 mV/s.

-

-

Data Acquisition:

-

Record the current response as a function of the applied potential. The resulting plot is a cyclic voltammogram.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa).

-

For a reversible one-electron process, the half-wave potential (E½), which is a good approximation of the standard reduction potential, can be calculated as: E½ = (Epa + Epc) / 2

-

Spectroelectrochemistry

Spectroelectrochemistry combines electrochemical and spectroscopic techniques to simultaneously obtain electrochemical data and monitor changes in the optical spectrum of the analyte.[7][8] This is particularly useful for identifying the species being reduced or oxidized.

Experimental Workflow:

Caption: Workflow for Spectroelectrochemistry.

Detailed Protocol:

-

Sample Preparation:

-

Prepare a solution of this compound as described for CV. The concentration may need to be adjusted based on the path length of the spectroelectrochemical cell to obtain an optimal absorbance.

-

Include redox mediators in the solution if necessary to facilitate electron transfer to the this compound.

-

-

Optically Transparent Thin-Layer Electrochemical (OTTLE) Cell Assembly:

-

Use a specialized OTTLE cell that allows for both electrochemical control and spectroscopic monitoring.[7] These cells typically contain a transparent working electrode (e.g., a gold minigrid).

-

Assemble the cell with the working, reference, and counter electrodes.

-

-

Degassing:

-

Thoroughly degas the solution as described for CV.

-

-

Spectroelectrochemical Measurement:

-

Place the OTTLE cell in the light path of a spectrophotometer.

-

Record the initial absorption spectrum of the this compound solution at a potential where no reaction occurs.

-

Apply a series of increasingly negative potentials to the working electrode.

-

At each potential, allow the system to reach equilibrium and record the absorption spectrum. The reduction of this compound will lead to characteristic changes in its absorption spectrum.

-

-

Data Analysis:

-